N-Formyl-L-valine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-formamido-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-4(2)5(6(9)10)7-3-8/h3-5H,1-2H3,(H,7,8)(H,9,10)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBYYLBWFBPAOKU-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4289-97-8 | |
| Record name | N-Formyl-L-valine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4289-97-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-formyl-L-valine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.083 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Chemical Reactions of N Formyl L Valine
Advanced Synthetic Routes for N-Formyl-L-valine
The synthesis of this compound can be achieved through several chemical and enzymatic pathways, each with distinct advantages and conditions.
Formylation of L-Valine using Formylating Agents
A common and direct method for synthesizing this compound involves the reaction of L-valine with a suitable formylating agent. Formic acid is a frequently used reagent for this purpose. The reaction is typically conducted by heating L-valine in formic acid, often under an inert atmosphere, to yield the N-formylated product. Another established method utilizes a mixture of formic acid and acetic anhydride (B1165640). mdpi.comgoogle.com This combination generates a mixed anhydride in situ, which then reacts with the amino group of L-valine. This procedure is known to produce N-formyl amino acids in high yields, ranging from 78% to 90%. mdpi.com
Other formylating agents have also been explored. For instance, L-valine has been N-formylated using sodium formylsulfonate (HCO2.SO3.Na). google.comgoogle.com The use of ammonium (B1175870) formate (B1220265) presents a method that can minimize toxic waste while maintaining high yields. Additionally, the reaction of L-valine with chloral (B1216628) has been reported as a method for N-formylation. google.comgoogle.com
Table 1: Comparison of Formylating Agents for L-Valine
| Formylating Agent | Conditions | Yield | Reference |
|---|---|---|---|
| Formic Acid | Heating, inert atmosphere | High | |
| Formic Acid / Acetic Anhydride | 0°C, then quenched with ice water | 70-75% | |
| Ammonium Formate | Reflux in acetonitrile (B52724) (for L-valine ester) | Good | |
| Sodium Formylsulfonate | Not specified | Not specified | google.comgoogle.com |
| Chloral | Not specified | Not specified | google.comgoogle.com |
Chemical Modification Strategies for Introducing the Formyl Group
Beyond direct formylation, other chemical strategies can introduce the formyl group onto L-valine. One such approach is the mixed anhydride method, where L-valine is treated with formic acid and acetic anhydride. This method, while efficient, demands strict moisture control to prevent unwanted side reactions. The procedure involves suspending L-valine in anhydrous formic acid at a low temperature (0°C), followed by the dropwise addition of acetic anhydride to form the reactive mixed anhydride intermediate. The reaction is then quenched to isolate the this compound product.
Another strategy involves the use of N,N'-dicyclohexylcarbodiimide (DCC) in the presence of formic acid to formylate benzyl (B1604629) esters of amino acids, which can be a pathway to producing N-formylated valine derivatives. google.comgoogle.com
N-Formylation of Amino Carboxylic Acids via Formamide (B127407)
A simple and high-yielding method for the N-formylation of amino acids, including L-valine, involves the use of formamide. google.com This process typically entails heating a slurry of the amino acid in an excess of formamide, which acts as both the reagent and the solvent. google.com The reaction is preferably conducted under an inert atmosphere, such as nitrogen, at temperatures ranging from 60°C to 100°C. google.com This method is advantageous as it minimizes side reactions and can produce yields exceeding 85% after recrystallization. The reaction proceeds through the nucleophilic attack of the amino group of valine on the carbonyl carbon of formamide, resulting in the formation of this compound and ammonia (B1221849) as a byproduct.
Table 2: Conditions for Formamide-Mediated N-Formylation of L-Valine
| Parameter | Optimal Range | Impact | Reference |
|---|---|---|---|
| Temperature | 80–100°C | Higher temperatures accelerate the reaction but risk racemization. | google.com |
| Molar Ratio (Valine:Formamide) | 1:4 to 1:20 | Excess formamide drives the reaction equilibrium towards the product. | google.com |
| Reaction Time | 1–3 hours | Prolonged heating can lead to decomposition of the product. |
Prebiotic Synthesis of N-Formylaminonitriles and Derivatives in Formamide
Research into prebiotic chemistry has revealed that N-formylaminonitriles, precursors to N-formylated amino acids, can form readily in a formamide-rich environment. acs.orgnih.govresearchgate.net Studies have shown that heating valine nitrile, the nitrile precursor to valine, in formamide leads to its N-formylation in good yield. acs.org This reaction can proceed even at room temperature, although heating to 80°C significantly increases the conversion rate. acs.org
Furthermore, N-formylaminonitriles can be synthesized directly from aldehydes (like the Strecker precursor to valine), cyanide, and formic acid in formamide, without the need for added ammonia. acs.org This suggests that formamide could have served as both a solvent and a source of nitrogen in prebiotic amino acid derivative synthesis. acs.org The subsequent alkaline processing of these N-formylaminonitriles favors hydration of the nitrile group over deformylation, leading to the formation of N-formylated amino acids. acs.orgnih.govresearchgate.net
Enzymatic and Catalytic Approaches to N-Formylation
In biological systems, N-formylation is a crucial modification, particularly in the initiation of protein synthesis in bacteria. nih.govwikipedia.org While less common for industrial synthesis of this compound, enzymatic routes offer high specificity. In the biosynthesis of the antibiotic gramicidin (B1672133), a formylation domain within the nonribosomal peptide synthetase (NRPS) enzyme complex is responsible for the N-formylation of valine. nih.govacs.org This enzyme, LgrA, utilizes formyltetrahydrofolate (fH4F) as the formyl group donor to transfer a formyl group to L-valine that is bound to the enzyme complex. nih.govacs.orgnih.gov The formylation occurs after L-valine has been activated and attached to a peptidyl carrier protein domain of the enzyme. nih.gov
Catalytic approaches using metal catalysts have also been developed for the N-formylation of amines. For example, Lewis acids like zinc chloride (ZnCl2) can catalyze the reaction between amines and formic acid under solvent-free conditions. researchgate.net While not specifically detailed for L-valine in the provided context, such catalytic methods represent a potential avenue for its synthesis.
Reaction Mechanisms and Selectivity in this compound Synthesis
The synthesis of this compound relies on the nucleophilic character of the amino group of L-valine and the electrophilic nature of the formylating agent. In the case of formylation using formic acid, the reaction likely proceeds through the activation of the formic acid, for example by forming a mixed anhydride with acetic anhydride, which is then attacked by the amine.
When formamide is used, the mechanism involves the direct nucleophilic attack of the valine's amino group on the carbonyl carbon of formamide. This is followed by the elimination of an ammonia molecule to yield the N-formylated product. The selectivity of this reaction for the amino group over the carboxylic acid group is inherent to the reactivity of these functional groups under the reaction conditions.
In enzymatic synthesis, the selectivity is exquisitely controlled by the enzyme's active site. The formylation domain of the gramicidin synthetase specifically recognizes L-valine tethered to the peptidyl carrier protein and catalyzes the formyl transfer from formyltetrahydrofolate. acs.orgnih.gov This ensures that formylation occurs at the correct amino acid and at the appropriate stage of the peptide synthesis. nih.gov The enzyme will not process free L-valine or this compound as a substrate for the subsequent condensation reaction, highlighting the high degree of selectivity. nih.gov
Nucleophilic Attack on the Formyl Group
The formyl group of this compound contains a carbonyl carbon that serves as an electrophilic center. This characteristic allows for nucleophilic attack by various reagents, a fundamental reaction in its chemical utility. Amines and alcohols are common nucleophiles that can react with the formyl group. This reactivity is crucial in peptide synthesis, where the formyl group acts as a protecting group for the amine functionality of L-valine. myskinrecipes.com The planar nature of the formamide bond introduces conformational rigidity, influencing how the molecule interacts with other reactants.
The mechanism of nucleophilic attack on the formyl group is a key step in various chemical transformations. For instance, in formylation reactions using formamide, the amine group of L-valine acts as a nucleophile, attacking the carbonyl carbon of formamide. This reaction is often performed at elevated temperatures, between 60-100°C, under an inert atmosphere to achieve high yields. The formyl group's electron-withdrawing nature can also influence reactions at other parts of the molecule.
Hydrolysis of the Formyl Group for L-Valine Regeneration
The removal of the formyl protecting group to regenerate the free amino acid, L-valine, is a critical step in multi-step peptide synthesis. This deprotection is typically achieved through hydrolysis. The process generally involves treating this compound with strong acids, such as hydrochloric acid (HCl), in a polar solvent. The mild conditions required for this hydrolysis are advantageous as they minimize the risk of racemization of the chiral center in the valine residue. lookchem.com
Enzymatic hydrolysis of N-formyl amino acids is another method for deprotection. Specific enzymes, known as aminoacylases or N-acyl-L-amino acid amidohydrolases, can catalyze the hydrolysis of the formyl group. asm.orgacs.org For example, an aminoacylase (B1246476) from Pyrococcus furiosus has demonstrated the ability to hydrolyze N-formyl-L-methionine, and similar enzymes can act on other N-formyl amino acids. asm.org These enzymatic methods offer high specificity and operate under mild conditions.
Diastereomeric Ester Formation and Crystallization in Chiral Resolution
Chiral resolution is a process used to separate a racemic mixture into its individual enantiomers. A common strategy involves the reaction of a racemic mixture with a pure chiral resolving agent to form a mixture of diastereomers. Since diastereomers have different physical properties, they can be separated by methods like fractional crystallization. libretexts.org
In the context of valine, if one starts with racemic N-formyl-valine (a mixture of N-Formyl-D-valine and this compound), it can be reacted with an enantiomerically pure chiral alcohol to form diastereomeric esters. These esters, having different solubilities, can then be separated by crystallization. libretexts.orgresearchgate.net Subsequent hydrolysis of the separated diastereomeric esters yields the enantiomerically pure forms of N-formyl-valine. libretexts.org This method has been a classical approach for the resolution of amino acids. lookchem.com
Purification and Characterization Techniques for Synthetic this compound
The purification of this compound after its synthesis is essential to obtain a product of high purity. Recrystallization is a common and effective method for purifying the solid compound. A typical procedure involves dissolving the crude product in a suitable solvent system, such as an ethanol-water mixture, and allowing it to crystallize, which can yield purity levels exceeding 85%. Other techniques like column chromatography can also be employed for purification. google.com
Characterization of the purified this compound is performed using various analytical techniques to confirm its identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy : Proton and Carbon-13 NMR are used to determine the chemical structure of the molecule by analyzing the magnetic properties of its atomic nuclei. google.com
Infrared (IR) Spectroscopy : This technique identifies the functional groups present in the molecule, such as the carboxylic acid, amide, and alkyl groups.
Mass Spectrometry (MS) : MS provides information about the molecular weight and elemental composition of the compound.
Melting Point : A sharp and specific melting point (around 153°C) is an indicator of the purity of the crystalline solid. myskinrecipes.com
Thin-Layer Chromatography (TLC) : TLC is a quick and simple method to monitor the progress of a reaction and to assess the purity of the product. google.com
X-ray Crystallography : This powerful technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice, confirming the stereochemistry.
| Technique | Purpose |
| Recrystallization | Primary method for purification of the solid product. |
| Column Chromatography | Used for separation and purification. google.com |
| NMR Spectroscopy | Structural elucidation. google.com |
| IR Spectroscopy | Functional group identification. |
| Mass Spectrometry | Determination of molecular weight and formula. |
| Melting Point Analysis | Assessment of purity. myskinrecipes.com |
| Thin-Layer Chromatography | Monitoring reaction progress and purity. google.com |
| X-ray Crystallography | Determination of 3D molecular structure and stereochemistry. |
Structural and Conformational Analyses of N Formyl L Valine and Its Derivatives
Molecular Structure Elucidation of N-Formyl-L-valine
The molecular architecture of this compound (C₆H₁₁NO₃) is characterized by a central alpha-carbon with an S-configuration, bonded to a carboxylic acid group, a formamide (B127407) group, and an isopropyl side chain. nih.gov This N-formyl derivative of the amino acid L-valine presents a structure where the formyl group can influence conformational rigidity and participate in hydrogen bonding.
Single-crystal X-ray diffraction studies have determined that this compound crystallizes in the orthorhombic space group P2₁2₁2₁. The crystal structure is stabilized by a network of intermolecular hydrogen bonds. A key interaction occurs between the carboxyl oxygen of one molecule and the carboxyl oxygen of an adjacent molecule. Another significant hydrogen bond forms between the formamide NH group and a carboxyl oxygen of a neighboring molecule, contributing to an anti-parallel arrangement of molecules within the crystal lattice. The Cambridge Structural Database assigns the reference code 660369 to the crystal structure of this compound. nih.gov
Table 1: Crystal and Unit Cell Parameters for this compound
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a | 7.0760(6) Å |
| b | 9.5221(8) Å |
| c | 12.1934(12) Å |
| Volume | 821.57(13) ų |
Table 2: Key Hydrogen Bond Interactions in this compound Crystal Lattice
| Donor-H···Acceptor | Distance (Å) | Angle (°) |
| O2—H2A···O3 | 2.559 | 173.4 |
| N1—H1···O1 | 2.849 | 165 |
The conformational landscape of this compound is defined by the rotational degrees of freedom of its backbone and side-chain dihedral angles. The primary backbone torsion angles are denoted as phi (φ) and psi (ψ), while the side-chain conformation is described by chi (χ) angles. bmrb.io The formamide group introduces a degree of planarity, influencing the possible spatial arrangements. Three-dimensional conformer models are available through public databases such as PubChem, which provide interactive visualizations of the molecule's spatial structure. nih.gov The analysis of these conformers is crucial for understanding how the molecule interacts with its environment, particularly in biological systems.
Crystal Structure Analysis
Computational and Theoretical Studies on this compound Conformation
Ab initio computational methods are instrumental in exploring the potential energy surface of peptides containing this compound. Studies on model dipeptides, such as this compound amide, have been conducted to map out the conformational space. aip.org These studies systematically vary the backbone (φ, ψ) and side-chain (χ1) torsion angles to identify stable low-energy conformers.
The accuracy of computationally predicted NMR spectroscopic parameters, such as Carbon-13 chemical shifts, is highly dependent on the theoretical methods and basis sets employed. Research has focused on understanding this dependence for this compound amide as a model system. illinois.eduuiuc.edu Studies have compared results from smaller basis sets (like STO-3G and 3-21G) to those from larger, more computationally expensive basis sets. illinois.edu
It was found that calculations using smaller Gaussian basis sets can correlate well with those performed using very large basis sets, with adjustments for slope and offset bringing the results into excellent agreement. illinois.edu This finding is significant as it enables the calculation of three-dimensional chemical shielding hypersurfaces for complex fragments like valine in a reasonable timeframe. illinois.edu These shielding surfaces map the 13C chemical shifts as a function of the backbone torsion angles (φ, ψ) and the side-chain angle (χ1). uiuc.edunih.gov The largest effect of the χ1 torsion angle is observed on the Cβ carbon of the valine side chain. uiuc.eduresearchgate.net Such studies are crucial for refining protein structures by comparing theoretically predicted NMR data with experimental results. bmrb.ioillinois.edu
Table 3: Basis Sets Used in Shielding Calculations for Valine Fragments illinois.edu
| Basis Set Type | Description |
| Uniform STO-3G | Minimal basis set. |
| Uniform 3-21G | Split-valence basis set. |
| Locally Dense 4-31G/3-21G | 4-31G on selected atoms, 3-21G on the rest. |
| Locally Dense 6-311G+(2d)/3-21G | Larger basis with polarization functions on key atoms. |
| Locally Dense 6-311G+(2d)/6-31G | Similar to above with a better base level. |
To efficiently navigate the complex potential energy surfaces of N-formyl amino acid derivatives, genetic algorithms have been employed as a powerful search method. osf.ioderpharmachemica.comnih.gov These stochastic techniques simulate natural selection to locate multiple low-energy minima on the conformational landscape, which is often more effective than traditional systematic searches, especially for flexible molecules. osf.ioderpharmachemica.com
This approach has been applied to various N-formyl amino acid amides, such as derivatives of tryptophan, tyrosine, and cysteine. osf.ionih.govacs.orgresearchgate.net The process typically involves using a genetic algorithm, often a Multi-Niche Crowding (MNC) variant, coupled with a semi-empirical or ab initio method to generate a diverse set of probable structures. osf.ioderpharmachemica.com These initial structures are then subjected to higher levels of theory (e.g., DFT or MP2) for geometry optimization and energy refinement. derpharmachemica.comnih.gov This hierarchical strategy allows for a comprehensive exploration of the conformational space, identifying not only the global minimum but also other energetically accessible conformers that may be functionally important. derpharmachemica.com
Basis Set Dependence Studies in Carbon-13 Nuclear Magnetic Resonance Spectroscopic Shielding
Stereochemical Investigations and their Biological Implications
The chirality of amino acids is a fundamental principle governing their biological function. This compound, as a derivative of the natural amino acid L-valine, possesses a stereogenic alpha-carbon, leading to the existence of two non-superimposable mirror images: this compound and its enantiomer, N-Formyl-D-valine. This stereochemical difference is paramount, as biological systems, such as enzymes and receptors, are inherently chiral and exhibit a high degree of stereospecificity. Consequently, the spatial arrangement of the atoms in these enantiomers dictates their biological recognition and activity.
Research Findings on Stereochemistry
The absolute configuration of this compound and its derivatives is a critical aspect of their characterization. Various analytical methods are employed to confirm the stereochemistry and to understand the conformational properties of these molecules.
Spectroscopic and Conformational Analysis: Theoretical ab initio studies on molecules like formyl-L-valine amide have been used to determine the chemical shielding anisotropy tensors for its various conformers. nih.gov Such computational studies, correlated with experimental NMR data, help identify major conformational clusters and provide insight into how the molecule behaves in a biological context. nih.gov Research on dipeptide models containing valine, such as MeCO-Val-Ala-NHMe, further explores how the valine sidechain affects the backbone structure, indicating that the conformational preferences are significantly influenced by the neighboring amino acids. researchgate.net
Analytical and Chemical Methods: In studies involving metal complexes with N-formyl-DL-valine (a racemic mixture), the possible stereochemistry has been deduced using techniques like infrared spectra (IR), thermogravimetric analysis (TGA), and differential thermal analysis (DTA). covenantuniversity.edu.ngajol.info For natural products containing a formyl-valine moiety, advanced chemical derivatization techniques are crucial. For instance, the stereochemistry of valine in the antibiotic Pinocicolin A was determined to be the L-isomer using the advanced Marfey's method, which allows for the separation and identification of amino acid enantiomers via liquid chromatography-mass spectrometry (LC-MS). acs.org
Synthesis and Racemization Control: The synthesis of N-formyl amino acids requires careful control to prevent racemization—the conversion of a pure enantiomer into a mixture of both L- and D-forms. This is a significant consideration in peptide synthesis where maintaining stereochemical purity is essential for the final product's biological activity.
Table 1: Stereochemical Properties and Roles of N-Formyl-valine Enantiomers
| Property | This compound | N-Formyl-D-valine |
|---|---|---|
| Configuration | L-configuration (S-configuration at α-carbon) | D-configuration (R-configuration at α-carbon) |
| Natural Occurrence | The naturally occurring and biologically preferred form in proteins and metabolites. | Rare in nature; primarily used in synthetic applications. medchemexpress.com |
| Biological Recognition | Recognized by specific enzymes and receptors, such as Formyl Peptide Receptors (FPRs). nih.gov | Generally not recognized by biological receptors or may act as an inhibitor. medchemexpress.comnih.gov |
| Primary Role | Acts as a building block for proteins and a signaling molecule in biological pathways. | Used in the synthesis of specialized pharmaceuticals and to create peptides with increased stability against enzymatic degradation. medchemexpress.com |
Biological Implications of Stereochemistry
The precise three-dimensional structure of this compound is critical for its interaction with biological targets, most notably the Formyl Peptide Receptors (FPRs), which are key components of the innate immune system. nih.govfrontiersin.org
Receptor-Ligand Interactions: The N-formyl group is often essential for the biological activity of chemotactic peptides, enabling them to bind to and activate FPRs. nih.gov However, the N-formyl moiety alone is not sufficient for binding. The stereochemistry of the amino acid residue at position 1 is also pivotal. Studies on the murine class I molecule M3a, an N-formyl peptide receptor, have demonstrated that it can discriminate between optical isomers, showing that the correct stereoisomer of the first amino acid is a requirement for binding. nih.gov For instance, peptides incorporating D-alanine or D-methionine at the N-terminus failed to show significant binding, highlighting the stereospecificity of the receptor's binding pocket. nih.gov While this compound was not the primary compound in this specific study, the principle of stereospecificity is broadly applicable to FPR ligands.
Enantiomeric Selectivity: The biological activity of chiral molecules can vary significantly between enantiomers. Research on chiral agonists for FPRs has shown that these receptors often exhibit enantiomer selectivity, preferring one form over the other. nih.gov In many biological systems, the L-form of an amino acid derivative is the active component, while the D-form is significantly less active or inactive. medchemexpress.com For example, in studies of paraquat-induced neurodegeneration in mice, the L-isomer of valine was found to be biologically active, whereas D-valine was not neuroprotective. medchemexpress.com
Synthetic Applications of D-Enantiomers: The stereochemical differences are exploited in pharmaceutical development. While L-amino acids are typically used by organisms, peptides synthesized with D-amino acids are more resistant to degradation by proteases. This property is valuable for increasing the stability and half-life of peptide-based drugs. D-valine, for instance, is used as an intermediate in the chemical production of certain antibiotics and agrochemicals where the L-form would not be suitable.
Table 2: Summary of Research on Stereochemistry and Biological Function
| Study Focus | Methodology | Key Finding | Reference |
|---|---|---|---|
| N-formyl peptide binding to M3a receptor | Peptide synthesis with L- and D-amino acids, cell sensitization assays | The receptor is stereospecific; peptides with N-formyl D-amino acids did not bind significantly, demonstrating the necessity of the correct stereoisomer. | nih.gov |
| Stereochemistry of valine in natural products | Advanced Marfey's method (LC-MS) | The valine component in the antibiotic Pinocicolin A was confirmed to be the L-isomer. | acs.org |
| Chiral agonists for Formyl Peptide Receptors | Synthesis of pure enantiomers, Ca2+ flux assays | FPRs exhibit enantiomer selectivity, often preferring one stereoisomer over the other for potent agonist activity. | nih.gov |
| Conformational analysis of valine peptides | Ab initio molecular studies, NMR | The conformation of the valine sidechain significantly impacts the peptide backbone structure, influencing its overall shape and potential for biological interaction. | researchgate.net |
| Neuroprotective effects of valine isomers | In vivo animal model (mice) | L-valine was identified as the biologically active isomer, while D-valine did not show neuroprotective effects. | medchemexpress.com |
Biological Roles and Interactions of N Formyl L Valine
N-Formyl-L-valine in Protein and Peptide Synthesis
The formylation of the amino group introduces specific functionalities that are exploited in the synthesis of peptides and in the fundamental processes of protein biosynthesis.
This compound serves as a key building block in the chemical synthesis of peptides for research and potential therapeutic applications. chembk.comsmolecule.com Its structure is utilized in the creation of novel peptides with specific, designed functionalities. The presence of the formyl group can influence the peptide's conformation and stability. This is particularly relevant in the development of antimicrobial peptides, as many natural and synthetic peptides with antibacterial activity feature N-formylated amino acids. chemrxiv.org The compound is used as a substrate in studies of enzyme activity and for synthesizing various biologically active molecules to investigate proteins and metabolic pathways. chembk.com Research has demonstrated its utility in creating peptides with modified properties, contributing to the design of new therapeutic agents.
The incorporation of this compound into a growing peptide chain is compatible with standard peptide synthesis methodologies, such as solid-phase peptide synthesis (SPPS). In this context, the N-formyl group functions as a protecting group for the α-amino group of valine. This protection prevents the amino group from forming unwanted peptide bonds during the coupling of subsequent amino acids, thereby directing the sequence-specific assembly of the peptide.
Methodologies have been developed for the efficient N-formylation of amino acid esters and peptides. chemrxiv.org For instance, studies have shown the successful N-formylation of valine ester derivatives, which are then used to synthesize di- and tripeptides. chemrxiv.org Furthermore, research into ribosome-mediated peptide synthesis has explored the incorporation of modified amino acids, including N-formyl valine, to create peptides with unnatural backbones. acs.org
In bacteria, mitochondria, and chloroplasts, the initiation of protein synthesis is a highly regulated process that specifically requires a formylated amino acid. wikipedia.orgmicrobialcell.com The universal start codon, AUG, is recognized by a special initiator tRNA that carries a methionine residue. After the methionine is attached to this initiator tRNA, an enzyme called methionyl-tRNA formyltransferase catalyzes the addition of a formyl group from N¹⁰-formyltetrahydrofolate to the amino group of the methionine. wikipedia.orgnih.gov
The resulting molecule, N-formylmethionine (fMet), is the crucial starting residue for nearly all proteins synthesized in these systems. brainbrooder.comlibretexts.org This pre-translational modification is essential for the efficient beginning of protein synthesis. wikipedia.org While N-formylmethionine is the canonical initiator, the study of formylated amino acids like this compound is relevant in fields such as synthetic biology and research into non-ribosomal peptide synthesis, where alternative building blocks are investigated. acs.org
The formylation of the initiator methionine is critical for its correct binding to the ribosome and for ensuring the accurate selection of the translational start site. The resulting fMet-tRNAfMet is specifically recruited to the small ribosomal subunit (30S in bacteria) by a protein known as Initiation Factor 2 (IF2). pressbooks.pubyoutube.com
This complex then binds to the mRNA at the start codon. The formyl group on fMet allows the fMet-tRNAfMet to bind directly to the P-site (peptidyl site) of the ribosome, a position necessary to initiate polypeptide chain elongation. youtube.comlibretexts.org This is a unique feature, as all other aminoacyl-tRNAs (elongator tRNAs) enter the ribosome at the A-site (aminoacyl site). The formylation also prevents the initiator tRNA from being used in the elongation phase of protein synthesis, ensuring it functions exclusively at the point of initiation. nih.gov The ribosome machinery's interaction with the formyl group is a key determinant in setting the correct reading frame for the synthesis of the entire protein.
| Molecule/Complex | Role in Protein Synthesis Initiation |
| N-formylmethionine (fMet) | The primary initiator amino acid in bacteria; carried by the initiator tRNA. wikipedia.org |
| Initiator tRNA (tRNAfMet) | A specialized tRNA that binds methionine and is subsequently formylated. It recognizes the AUG start codon. brainbrooder.com |
| Initiation Factor 2 (IF2) | A protein that specifically binds to fMet-tRNAfMet and guides it to the ribosomal P-site. youtube.com |
| 30S Ribosomal Subunit | The small ribosomal subunit that forms the initial complex with mRNA and the fMet-tRNAfMet. pressbooks.pub |
Initiation of Protein Synthesis with Formylated Amino Acids
Metabolic Pathways and Regulation Involving this compound
The metabolism of this compound is linked to the broader metabolic networks of amino acids and one-carbon units.
L-valine itself is a branched-chain amino acid (BCAA) with a well-defined catabolic pathway. Its metabolism begins with a transamination reaction to form α-ketoisovalerate, which is then further oxidized. ahb-global.com For this compound to enter this primary energy-yielding pathway, the removal of the formyl group would be a necessary first step, likely catalyzed by a deformylase enzyme.
Modulation of Metabolic Pathways by Formylated Compounds
Formylated compounds, including N-formylated amino acids, can modulate various metabolic pathways. The formyl group, donated by formyltetrahydrofolate (formyl-THF), is a key component of one-carbon metabolism, which is essential for the synthesis of purines and thymidylate, and thus for DNA and RNA biosynthesis. portlandpress.com
The metabolism of formylated compounds is closely linked to folate metabolism. portlandpress.com In bacteria, the absence of the enzyme that transfers the formyl group to the initiator tRNA (tRNAMet formyl transferase) can lead to increased susceptibility to drugs that inhibit folic acid metabolism, such as trimethoprim (B1683648) and sulfamethoxazole. nih.gov This indicates a direct link between protein formylation and the folic acid pathway. nih.gov
Furthermore, formylated peptides can act as signaling molecules. For instance, N-formylmethionine-containing peptides are potent chemoattractants for mammalian phagocytic leukocytes and are involved in the innate immune response. wikipedia.orgacs.org The formyl peptide receptor 2 (FPR2), when stimulated, can trigger metabolic reprogramming in lung cancer cells, redirecting glucose and glutamine into anabolic pathways like the pentose (B10789219) phosphate (B84403) pathway and nucleotide synthesis. mdpi.com This highlights the ability of formylated compounds to influence central carbon metabolism and support cell proliferation.
While specific studies on the direct modulation of metabolic pathways by this compound are limited, its structural similarity to other biologically active formylated compounds suggests it could have similar effects. Its presence in biological systems implies it is a substrate or product of enzymatic reactions that are part of the broader metabolic network.
Enzymatic Interactions and Biocatalysis
This compound participates in various enzymatic reactions, serving as a substrate for some enzymes and playing a role in the development of chiral catalysts for others.
Substrate Specificity and Stereoselective Hydroxylation by Dioxygenases
Dioxygenases are enzymes that catalyze the incorporation of both atoms of molecular oxygen into a substrate. A novel Fe(II)/α-ketoglutarate-dependent dioxygenase from Burkholderia ambifaria AMMD, known as SadA, has been shown to catalyze the stereoselective C3-hydroxylation of N-substituted branched-chain L-amino acids. nih.govplos.org
Research has demonstrated that SadA accepts various N-substituted L-amino acids as substrates. mdpi.com While N-succinyl-L-leucine is a preferred substrate, the enzyme also shows activity towards other compounds, including N-succinyl-L-valine. nih.govmdpi.com Notably, N-formyl-L-leucine is also recognized as a substrate by SadA, albeit with lower activity compared to N-succinyl-L-leucine. nih.govplos.org This suggests that this compound could also be a substrate for this class of enzymes, undergoing stereoselective hydroxylation to produce β-hydroxy-L-valine derivatives. The stereoselectivity of these enzymes makes them valuable biocatalysts for the synthesis of chiral hydroxy amino acids, which are important building blocks for pharmaceuticals. mdpi.comnih.gov
| Enzyme | Substrates Including N-Formyl Amino Acid Analogs | Product of Hydroxylation | Reference |
| N-succinyl L-amino acid hydroxylase (SadA) | N-succinyl-L-valine, N-formyl-L-leucine | N-succinyl-β-hydroxy-L-valine | nih.govplos.orgmdpi.com |
Enzyme-Catalyzed Deprotection of N-Formyl Amino Acids
The formyl group can serve as a protecting group in peptide synthesis. Its removal, or deprotection, is a critical step to yield the final peptide. While chemical methods using strong acids are common for this purpose, enzymatic deprotection offers a milder and more selective alternative, particularly for sensitive biomolecules.
Peptide deformylases (PDFs) are enzymes that specifically catalyze the removal of the N-terminal formyl group from nascent polypeptide chains in bacteria and eukaryotic organelles. nih.govembopress.orgresearchgate.net These enzymes are essential for bacterial protein maturation. While their primary substrate is N-formylmethionine at the beginning of a peptide chain, the broader class of acylamino acid-releasing enzymes can hydrolyze various N-acylated amino acids. acs.org For instance, N-acylase IA has been shown to hydrolyze N-formylmethionine into formate (B1220265) and methionine. nih.gov Although specific studies on the enzymatic deprotection of this compound are not abundant, the existence of deformylases and acylases with broad substrate specificities suggests that such an enzymatic process is feasible. acs.org
Chiral Formamide (B127407) Catalysts in Enantioselective Reduction
This compound and its derivatives have been utilized in the development of chiral organocatalysts for asymmetric synthesis. researchgate.net Asymmetric reduction of imines to produce chiral amines is a fundamentally important transformation in organic synthesis, as chiral amines are common structural motifs in pharmaceuticals and natural products.
Researchers have developed chiral Lewis basic N-formamides derived from amino acids, including L-valine, as effective organocatalysts for the enantioselective reduction of ketimines with trichlorosilane. researchgate.netacs.org For example, a catalyst derived from an N-methyl-L-valine bisamide has been shown to catalyze the asymmetric reduction of N-aryl ketimines with high enantioselectivity. researchgate.net The proposed transition state for these reactions often involves the formation of a hydrogen bond between the amide group of the catalyst and the substrate, which is a key element for stereocontrol. researchgate.net The specific structure of the amino acid side chain, such as the isopropyl group of valine, plays a crucial role in determining the stereochemical outcome of the reaction. researchgate.net
| Catalyst Type | Application | Key Finding | Reference |
| L-pipecolinic acid derived N-formamide | Asymmetric reduction of ketones and ketimines | Highly effective for both aromatic and aliphatic substrates with good to high enantioselectivity. rsc.orgrsc.org | rsc.orgrsc.org |
| N-methyl-L-valine derived bisamide | Asymmetric reduction of N-aryl ketimines | High enantioselectivity (≤92% ee); product configuration is controlled by the catalyst's side chain. researchgate.net | researchgate.net |
| Carbohydrate-based this compound derivative | Asymmetric reduction of imines | High catalytic activity and excellent enantioselectivity (up to 94% ee) at room temperature. researchgate.net | researchgate.net |
Pharmacological and Therapeutic Research Applications of N Formyl L Valine
N-Formyl-L-valine in Drug Discovery and Pharmaceutical Development
The strategic use of this compound and its derivatives is a recurring theme in the synthesis of new chemical entities with therapeutic potential. The formyl group can significantly influence the biological activity, stability, and synthetic accessibility of molecules, making it a point of interest for medicinal chemists.
Design and Synthesis of Novel Drug Molecules
This compound is a key intermediate in the synthesis of more complex and pharmacologically active molecules. rjpbcs.com The formyl group serves as a protective group for the amine functionality of valine during peptide synthesis, preventing unwanted side reactions and allowing for controlled, sequential additions of other amino acids or chemical moieties. researchgate.net This protection is crucial in the construction of specific peptide sequences with desired therapeutic activities.
One of the most notable examples of its application is in the synthesis of the antiviral drug Valacyclovir, a prodrug of Acyclovir (B1169) used to treat herpes virus infections. rjpbcs.comscispace.comresearchgate.net In the synthesis process, an amine-protected valine, which can be this compound, is coupled with acyclovir to form a protected intermediate. nih.gov This intermediate is then deprotected to yield Valacyclovir. The L-valine ester in Valacyclovir enhances the drug's oral bioavailability compared to Acyclovir. researchgate.net
Furthermore, this compound is utilized in the synthesis of various peptide derivatives. For instance, it is a component in the synthesis of N-formyl-methionyl-valine (f-Met-Val), a dipeptide studied for its potential role in immune signaling. uni-marburg.de The formyl group is essential for the biological activity of many N-formylated peptides, which are recognized by specific receptors on immune cells. uni-marburg.de
The versatility of this compound as a building block is also demonstrated in its use to create derivatives with potentially enhanced therapeutic properties. For example, N-Ferrocenyl-N-formyl valine ester has been synthesized, which can be further modified into dipeptides, highlighting its utility in creating hybrid molecules for medicinal and electrochemical applications.
Table 1: Examples of Novel Molecules Synthesized Using this compound
| Molecule | Therapeutic Area | Role of this compound | Reference |
|---|---|---|---|
| Valacyclovir | Antiviral | Building block (as a protected valine) for synthesis. | rjpbcs.comscispace.comnih.gov |
| N-formyl-methionyl-valine | Immunology | Component of a synthetic dipeptide for immune response studies. | uni-marburg.de |
| N-Ferrocenyl-N-formyl valine ester derivatives | Medicinal Chemistry | Precursor for the synthesis of novel dipeptides. |
Development of New Drugs Targeting Metabolic Disorders
While direct evidence linking this compound to the development of drugs for metabolic disorders is limited, the parent amino acid, L-valine, plays a significant role in metabolic pathways. L-valine is involved in muscle metabolism and glucose production, and emerging research has connected it to various metabolic conditions, including insulin (B600854) resistance. This makes valine and its derivatives, including this compound, potential starting points for the design of new therapeutic agents targeting metabolic diseases. researchgate.net
Research into related compounds offers insights into potential applications. For instance, N-lactoyl-valine, another valine derivative, has been identified as being significantly higher in colorectal cancer patients, a disease with metabolic components. nih.gov Furthermore, peptides containing valine have been investigated for their potential in managing diabetes and metabolic syndrome. mdpi.com The structural modification of valine, such as N-formylation, can alter its interaction with biological targets, which could be exploited in the development of drugs for metabolic disorders. The formyl group can modulate signaling pathways and metabolic processes, which is a key aspect of managing diseases like diabetes. mdpi.com
Role in Antibacterial, Antiviral, and Anticancer Drug Development
Derivatives of L-valine are widely used in the development of new antibacterial, antiviral, and anticancer drugs. nih.gov The inclusion of the valine structure can enhance drug stability, bioavailability, and specificity. nih.gov
Antibacterial: N-formylated peptides play a crucial role in the innate immune response to bacterial infections. Bacteria initiate protein synthesis with N-formylmethionine, and the resulting N-formylated peptides are recognized by the host's immune system as foreign. semanticscholar.org This makes the enzymes involved in this pathway, such as peptide deformylase (PDF), attractive targets for antibacterial drugs. semanticscholar.org this compound serves as a structural component in the study of these processes and in the design of inhibitors. For example, N-formyl-methionyl-alanine-serine is used in assays to screen for PDF inhibitors. semanticscholar.org Additionally, derivatives of valine, such as N-aryl-L-valine, have shown promising broad-spectrum antibacterial potential. frontiersin.org
Antiviral: As previously mentioned, this compound is a key intermediate in the synthesis of Valacyclovir, a widely used antiviral medication. rjpbcs.comscispace.comnih.gov The L-valine ester in Valacyclovir significantly improves its oral absorption, demonstrating the utility of valine derivatives in enhancing the pharmacokinetic properties of antiviral drugs. researchgate.netchemrxiv.org
Anticancer: Valine derivatives have been incorporated into various compounds with potential anticancer activity. For instance, metal complexes with amino acid ligands, including L-valine, have been studied for their anticancer properties. rjpbcs.com Research on aurantiamide-related dipeptides, which can contain valine, has led to the development of antagonists for Formyl Peptide Receptor 1 (FPR1), a target in inflammatory diseases and potentially cancer. csic.es Furthermore, some N-acyl-L-valine derivatives have been reported to possess anticancer effects. scispace.com In one study, a series of novel madecassic acid derivatives were synthesized, and those containing a valine moiety were evaluated for their antiproliferative activity against various cancer cell lines. acs.org
Table 2: this compound and its Derivatives in Anti-infective and Anticancer Research
| Therapeutic Area | Specific Application/Target | Example Compound/Derivative | Reference |
|---|---|---|---|
| Antibacterial | Peptide Deformylase (PDF) Inhibition | N-formylated peptides used in screening assays. | semanticscholar.org |
| Antibacterial | Direct Antibacterial Activity | N-aryl-L-valine derivatives. | frontiersin.org |
| Antiviral | Prodrug Synthesis | Valacyclovir (synthesized from N-protected L-valine). | rjpbcs.comscispace.comnih.gov |
| Anticancer | Receptor Antagonism | Aurantiamide-related dipeptides targeting FPR1. | csic.es |
| Anticancer | Cytotoxic Agents | Madecassic acid derivatives incorporating valine. | acs.org |
Mechanism of Action and Receptor Interactions
The biological effects of this compound and peptides containing this moiety are often mediated through specific interactions with cell surface receptors, leading to the activation of intracellular signaling pathways.
Interaction with Specific Receptors for Signaling and Immune Responses
N-formylated peptides, including those containing this compound, are potent signaling molecules that primarily interact with a class of G protein-coupled receptors known as Formyl Peptide Receptors (FPRs). frontiersin.org These receptors are predominantly found on phagocytic leukocytes, such as neutrophils and macrophages, and play a critical role in the innate immune response.
There are three main types of FPRs in humans: FPR1, FPR2, and FPR3. N-formylated peptides derived from bacteria or damaged mitochondria act as agonists for these receptors, initiating a signaling cascade that leads to a variety of cellular responses, including:
Chemotaxis: The directed migration of immune cells towards the site of infection or inflammation.
Degranulation: The release of antimicrobial proteins and enzymes from intracellular granules.
Superoxide Production: The generation of reactive oxygen species (ROS) as part of the oxidative burst to kill pathogens.
The interaction of N-formylated peptides with FPRs activates downstream signaling pathways, such as the MAPK and NF-κB pathways, which regulate the expression of pro-inflammatory cytokines and other mediators of inflammation. For example, the dipeptide N-formyl-methionyl-valine (f-Met-Val) is studied for its ability to interact with these receptors and trigger immune responses. uni-marburg.de The valine residue at the C-terminus of some inhibitory peptides has been shown to be critical for their interaction with both FPR1 and FPR2.
Influence on Biological Activity and Stability of Peptides
The incorporation of an N-formyl group at the N-terminus of a peptide, such as in this compound, can significantly influence the peptide's biological activity and stability. uni-marburg.de
Biological Activity: The N-formyl group is often a critical determinant of a peptide's ability to bind to and activate FPRs. uni-marburg.de For many N-formylated peptides, the formyl group is essential for their chemotactic and pro-inflammatory activities. uni-marburg.de The N-terminal formylation of the antibiotic linear gramicidin (B1672133), which contains valine, is crucial for its biological function as an ion channel that can disrupt bacterial cell membranes. uni-marburg.de
Stability: N-terminal modifications, including N-formylation, can enhance the stability of peptides. nih.gov The formyl group can protect the peptide from degradation by aminopeptidases, which are enzymes that cleave amino acids from the N-terminus of peptides. This increased stability can prolong the half-life of the peptide in biological systems, potentially enhancing its therapeutic efficacy. N-methylation, a related modification, is known to constrain peptide conformation and contribute to peptide stability. While N-formylation is a smaller modification, it can still influence the peptide's conformational flexibility and interaction with its target receptor. nih.gov The modification of the N-terminus can also increase a peptide's lipophilicity, which may improve its membrane permeability.
Recognition of N-Formyl Peptides as Pathogen-Associated Molecular Patterns
The innate immune system identifies invading pathogens by recognizing conserved molecular structures known as pathogen-associated molecular patterns (PAMPs). N-formylated peptides, which are characteristic of bacterial and mitochondrial protein synthesis, serve as potent PAMPs. nih.gov this compound, as a component of these peptides, plays a crucial role in initiating an immune response.
The primary receptors responsible for detecting N-formyl peptides are the formyl peptide receptors (FPRs), a class of G protein-coupled receptors (GPCRs). frontiersin.orgwikipedia.orgnih.gov In humans, three subtypes have been identified: FPR1, FPR2, and FPR3. wikipedia.org These receptors are abundantly expressed on the surface of phagocytic leukocytes, such as neutrophils and monocytes. rsc.org The binding of N-formyl peptides, including those containing this compound, to these receptors triggers a cascade of intracellular signaling events. nih.gov This leads to chemotaxis, the directed migration of immune cells to the site of infection or injury, and the activation of effector functions like the production of reactive oxygen species and the release of inflammatory mediators. frontiersin.orgoup.com
Cryo-electron microscopy studies of human FPR1 have provided detailed structural insights into the recognition of N-formyl peptides. nih.govresearchgate.net These studies have revealed a specific binding pocket within the receptor that accommodates the N-formyl group. A key motif, identified as R2015.38XXXR2055.42 (RGIIR), in conjunction with an aspartic acid residue (D1063.33), is crucial for forming hydrogen bonds with the N-formyl group of the peptide ligand. nih.govresearchgate.net This interaction is fundamental for receptor activation and the subsequent initiation of the immune response. The ability of the immune system to distinguish between formylated and non-formylated peptides is a critical aspect of host defense. researchgate.net
| Receptor | Receptor Class | Primary Function | Key Ligand Structural Feature Recognized |
|---|---|---|---|
| FPR1 | G protein-coupled receptor (GPCR) | Chemotaxis, Phagocyte Activation | N-formyl group |
| FPR2 | G protein-coupled receptor (GPCR) | Pro- and Anti-inflammatory responses | N-formyl group and other diverse ligands |
| FPR3 | G protein-coupled receptor (GPCR) | Immune modulation | N-formyl group and other diverse ligands |
Coordination Chemistry and Metal Ion Interactions
The chemical structure of this compound, featuring both a carboxylate group and a formyl-substituted amino group, allows for interesting coordination behavior with metal ions.
Complexation Behavior with Metal Ions (e.g., Zn(II))
Research has demonstrated that N-formyl derivatives of amino acids, including this compound, can form stable complexes with various metal ions. Studies on the interaction of N-formyl-DL-valine with Zinc (II) have shown that the coordination sites differ from those of unprotected amino acids. covenantuniversity.edu.ngajol.infocovenantuniversity.edu.ng In these complexes, the coordination with the Zn(II) ion occurs through the carboxylate oxygen and the formyl oxygen, while the nitrogen atom of the amino group is not involved. ajol.info
Thermogravimetric and differential thermal analysis of the Zn(II) complex with N-formyl-DL-valine indicate the presence of two coordinated water molecules, which are lost at temperatures between 120°C and 180°C. ajol.info Infrared spectroscopy further supports the coordination of water, with characteristic bands observed at 790 and 2280 cm-1. ajol.info The formation of these complexes is significant as it can influence the bioavailability and transport of metal ions in biological systems.
| Compound | Molecular Formula | Coordination with Zn(II) | Key Spectroscopic Features of Zn(II) Complex |
|---|---|---|---|
| This compound | C6H11NO3 | Forms a stable complex | IR bands at 790 and 2280 cm-1 (coordinated water) |
| N-formyl-DL-valine Zn(II) complex | Not specified | Coordination via carboxylate and formyl oxygens | Loses two water molecules between 120-180°C (TGA/DTA) |
Stereochemistry of Metal Complexes with N-Formyl Derivatives
The stereochemistry of the amino acid ligand plays a crucial role in the structure of the resulting metal complexes. For N-formyl amino acid complexes with Zn(II), an octahedral coordination has been suggested. ajol.info This is in contrast to some N-benzoyl amino acid complexes which may adopt a distorted tetrahedral structure. ajol.info
Advanced Analytical Methodologies for N Formyl L Valine Research
Spectroscopic Techniques for Structural and Conformational Analysis
Spectroscopy is a cornerstone in the analysis of N-Formyl-L-valine, providing detailed insights into its molecular structure and the spatial arrangement of its atoms.
Infrared Spectroscopy
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the analysis of this compound, IR spectroscopy is used to confirm the presence of the N-formyl group and other key structural features. The introduction of the formyl group (-CHO) to the L-valine structure results in characteristic absorption bands that are distinct from the parent amino acid.
A key diagnostic peak for the N-formyl group is the strong carbonyl (C=O) stretching vibration. This peak is typically observed in the region of 1660-1670 cm⁻¹. For instance, in a related N-formylated polymer, a strong formyl C=O stretching vibration was identified at 1668 cm⁻¹, which disappeared after the removal of the formyl group, confirming its origin. nih.gov Comparison with the spectrum of L-valine, which shows characteristic peaks for the amino group (NH₃⁺) and carboxylate group (COO⁻), allows for clear confirmation of the formylation.
Table 1: Comparison of Key IR Absorption Bands for L-Valine and this compound
| Functional Group | L-Valine Typical Wavenumber (cm⁻¹) | This compound Typical Wavenumber (cm⁻¹) | Vibrational Mode |
|---|---|---|---|
| Amide N-H | - | ~3300 | Stretching |
| Carboxylic Acid O-H | ~3000-2500 (broad) | ~3000-2500 (broad) | Stretching |
| C-H (Alkyl) | ~2960, ~2870 | ~2960, ~2870 | Stretching |
| Formyl C=O | - | ~1668 | Stretching |
| Carboxylic Acid C=O | ~1720-1700 | ~1720-1700 | Stretching |
| Amine N-H / Amide N-H | ~1630-1550 | ~1530 | Bending |
Note: Specific wavenumbers can vary based on the sample preparation method (e.g., KBr pellet, solution) and the physical state of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for providing a detailed atomic-level map of a molecule's structure. Both ¹H and ¹³C NMR are routinely used to characterize this compound.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The most distinctive signal in the ¹H NMR spectrum of this compound is the resonance of the formyl proton (-CHO), which typically appears as a singlet or a doublet (if coupled to the N-H proton) in the downfield region, often around 8.0-8.5 ppm. The chemical shifts of the α-proton and the protons of the isopropyl group are also key identifiers.
¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments within the molecule. The carbonyl carbon of the formyl group has a characteristic chemical shift that distinguishes it from the carboxylic acid carbonyl. Computational studies on N-formyl-L-amino acid amides are often used to predict and interpret chemical shifts in peptides and proteins, highlighting the importance of this model compound. illinois.edu
Table 2: Typical ¹H and ¹³C NMR Chemical Shifts (δ) for N-Formyl-DL-valine
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Formyl CHO | ~8.1 | ~163 |
| Carboxyl COOH | ~12.5 (broad) | ~175 |
| α-CH | ~4.4 | ~58 |
| β-CH | ~2.2 | ~31 |
| γ-CH₃ | ~1.0 | ~19, ~18 |
Note: Chemical shifts are approximate and can be influenced by the solvent, concentration, and temperature. Data is based on typical values for N-formyl amino acids and available spectra for N-formyl-DL-valine. chemicalbook.comchemicalbook.comwisc.edu
Mass Spectrometry (MS) in Metabolomic Analysis
Mass spectrometry (MS) is a highly sensitive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of this compound and is increasingly used in metabolomics to identify and quantify metabolites in complex biological samples. escholarship.orgnih.gov
Hyphenated techniques, particularly gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), are the methods of choice for analyzing modified amino acids like this compound. escholarship.org In a typical metabolomics workflow, metabolites are extracted from biological samples (e.g., plasma, cells), separated by chromatography, and then ionized and detected by the mass spectrometer. masseycancercenter.org
For this compound (molecular weight: 145.16 g/mol ), the mass spectrum will show a molecular ion peak [M]⁺ or, more commonly, a protonated molecule [M+H]⁺ at m/z 146.1. Tandem MS (MS/MS) experiments involve selecting this parent ion and fragmenting it to produce a characteristic pattern of daughter ions, which provides structural confirmation and allows for highly selective quantification. For example, the analysis of N-formyl-L-methionine is a known application in metabolomics. uni-regensburg.de
Table 3: Key Mass Spectrometry Data for this compound (from GC-MS)
| Ion Description | m/z Value | Relative Intensity |
|---|---|---|
| Molecular Ion [M]⁺ | 145 | - |
| Top Peak (Fragment) | 85 | 100% |
| 2nd Highest Peak (Fragment) | 28 | - |
Source: NIST Mass Spectrometry Data Center via PubChem. nih.gov The fragmentation pattern helps to confirm the structure.
Chromatographic Separations and Purification
Chromatographic techniques are vital for the separation and purification of this compound from reaction mixtures and for its quantification. High-Performance Liquid Chromatography (HPLC) is the most common method employed.
Due to the polarity of this compound, reverse-phase HPLC (RP-HPLC) is a particularly effective technique. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase (typically a mixture of water and a solvent like acetonitrile (B52724) or methanol, often with an acid modifier like formic acid or trifluoroacetic acid). The retention time of this compound can be adjusted by changing the composition of the mobile phase. This method is used to monitor the progress of synthesis reactions and to assess the purity of the final product, with purities often exceeding 95%. lgcstandards.com
For preparative purposes, column chromatography using silica (B1680970) gel can be employed for purification, separating the desired product from unreacted L-valine and other synthesis byproducts. Furthermore, chiral chromatography techniques can be used to separate the L- and D-enantiomers if a racemic mixture is synthesized.
Thermal Analysis in Complex Characterization
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to characterize the thermal properties of this compound, including its melting point, thermal stability, and purity.
Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow required to increase the temperature of a sample and a reference. For this compound, a DSC scan would show a sharp endothermic peak corresponding to its melting point, which is reported to be approximately 153 °C. medchemexpress.com The sharpness of the peak can provide an indication of the sample's purity. Broader peaks may suggest the presence of impurities.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. A TGA curve for this compound would indicate the temperature at which the compound begins to decompose. This provides critical information about its thermal stability. For many amino acid derivatives, decomposition occurs at temperatures above their melting point. researchgate.net These analyses are crucial for determining appropriate storage and handling conditions. google.com
Future Directions and Emerging Research Avenues
Exploration of Novel N-Formyl-L-valine Analogs and Derivatives
The core structure of this compound serves as a foundational scaffold for the development of new therapeutic agents and materials. The modification of peptides with N-formyl groups is a strategy in drug design to create more stable and effective treatments.
Synthesis of complex pharmaceuticals and specialized polymers using D-valine analogs
While L-valine is the naturally occurring form, its non-natural counterpart, D-valine, and its derivatives are instrumental in the synthesis of complex pharmaceuticals and specialized polymers. These D-valine analogs offer alternative chemical pathways, allowing for their incorporation into molecules where L-valine would not be suitable. This has led to their use as intermediates in the production of antibiotics and agrochemicals.
The synthesis of N-formyl amino acids and peptides, which are crucial for developing antimicrobial peptides, has seen advancements through methods like peroxide-mediated N-formylation. chemrxiv.org This approach allows for the creation of a library of N-formyl amino acid and peptide derivatives that could serve as hybrid materials for medicinal applications. chemrxiv.org For example, N-formyl valacyclovir, a derivative, has been synthesized and is being explored for its potential applications. biosynth.comrsc.org
In the realm of polymer chemistry, non-natural valine derivatives are being investigated for creating novel polymeric materials with customized properties such as enhanced tensile strength, flexibility, or biodegradability. These materials show promise in drug delivery systems and tissue engineering. For instance, the N-formylation of L-valine tert-butyl ester has been a step in the synthesis of polymers with helical structures. ru.nl
Advanced Biocatalytic Applications and Enzyme Engineering
Biocatalysis offers an environmentally friendly and highly specific route for producing this compound and its derivatives. Research into the enzymatic production of N-formylamino acids is a key area of interest. google.com One significant discovery is the formylation domain of the linear gramicidin (B1672133) nonribosomal peptide synthetase, which has been identified as a novel tailoring enzyme in nonribosomal peptide synthesis. acs.org This enzyme transfers a formyl group from formyltetrahydrofolate to valine, a crucial step in the biosynthesis of gramicidin. acs.org
Enzyme engineering is being employed to improve the efficiency and substrate scope of enzymes used in these biocatalytic processes. For example, researchers are developing multienzymatic cascades for the production of non-canonical amino acids. frontiersin.orgnih.gov These systems couple the activity of multiple enzymes to convert racemic mixtures of N-acylated derivatives into enantiopure amino acids. researchgate.net The optimization of these enzyme cascades, including the use of immobilized enzymes, is a continuing area of research to enhance productivity and stability. frontiersin.org Studies have demonstrated the use of enzymes like L-N-carbamoylase and N-succinyl-amino acid racemase for the dynamic kinetic resolution of racemic N-formyl-amino acids. frontiersin.org
Computational Drug Design and Molecular Modeling with this compound
Computational methods are becoming increasingly vital in understanding the structure, function, and interactions of this compound and its analogs. researchgate.net Molecular docking and modeling studies are used to predict the binding modes of these compounds with their biological targets, such as receptors and enzymes. nih.govresearchgate.net
For instance, computational studies have been used to investigate the effects of torsion angles on the nuclear magnetic resonance (NMR) chemical shielding in this compound amide. uiuc.eduacs.org These theoretical calculations help in interpreting experimental NMR data and provide insights into the local conformation of peptide residues. researchgate.netacs.org By comparing computed chemical shifts with experimental values, researchers can refine the three-dimensional structures of proteins and peptides containing this compound residues. researchgate.net
These computational approaches are also crucial for drug design. By modeling the interaction of this compound derivatives with target proteins, scientists can design new molecules with improved binding affinity and specificity. nih.gov This can accelerate the discovery of new drugs for a variety of diseases. The use of gauge-including atomic orbital (GIAO) methods has allowed for the calculation of chemical shielding hypersurfaces, which can aid in structure prediction and refinement. illinois.edu
Investigation of this compound's Role in Specific Disease Pathways
N-formylated peptides, including those containing this compound, are known to play a role in the innate immune system. wikipedia.org They can act as chemoattractants for leukocytes, guiding them to sites of bacterial infection or tissue damage. wikipedia.org Research is ongoing to understand the specific roles of this compound and its derivatives in various disease pathways.
For example, the interaction of formylated peptides with formyl peptide receptors (FPRs) is a key area of investigation. nih.gov Understanding how genetic variations in these receptors affect the response to N-formylated peptides could lead to personalized medicine approaches. nih.gov
Furthermore, the metabolic pathways involving valine are being studied in the context of diseases like maple syrup urine disease, methylmalonic aciduria, and propionic aciduria, where valine metabolism is impaired. metax.orgwikipedia.org While not directly focused on this compound, this research provides a broader context for the importance of valine and its derivatives in human health. metax.org Studies on the metabolic effects of valine and other branched-chain amino acids on conditions like insulin (B600854) resistance are also relevant. wikipedia.org The potential for this compound or its analogs to modulate these pathways is an area for future exploration.
Q & A
Basic Research Questions
Q. What are the optimal laboratory synthesis methods for N-Formyl-L-valine, and how can reaction efficiency be validated?
- Methodological Answer : this compound can be synthesized via formylation of L-valine using formylating agents like formic acid or acetic-formic anhydride under controlled pH (4–6) and temperature (0–4°C). Reaction progress should be monitored using thin-layer chromatography (TLC) or reverse-phase HPLC. Purification involves recrystallization or column chromatography. Validation includes mass spectrometry (MS) for molecular weight confirmation and H/C NMR to verify formyl group incorporation .
Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic techniques?
- Methodological Answer :
- NMR : Assign chemical shifts using C NMR, focusing on the formyl carbonyl (δ ~165–170 ppm) and α-carbon (δ ~55–60 ppm). Torsion angle effects on shielding can be modeled using ab initio methods (e.g., gauge-including atomic orbitals) as demonstrated in studies of N-formyl amino acid amides .
- FT-IR : Identify formyl C=O stretching vibrations (~1680–1700 cm) and amide N-H bending (~1550 cm).
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks if single crystals are obtainable.
Q. What are the recommended handling and storage protocols to maintain this compound stability in laboratory settings?
- Methodological Answer : Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis or oxidation. Avoid prolonged exposure to moisture or strong oxidizers. Stability should be periodically tested via HPLC to detect degradation products (e.g., L-valine or formic acid) .
Advanced Research Questions
Q. How do torsion angles and basis-set sizes influence the accuracy of C NMR chemical shielding predictions in this compound derivatives?
- Methodological Answer : Computational studies on N-formyl amino acid amides show that larger basis sets (e.g., 6-311+G(d,p)) improve shielding predictions by accounting for electron correlation. Torsion angles (e.g., φ/ψ dihedrals) significantly alter shielding values (±3–5 ppm) for the formyl carbonyl and α-carbon. Researchers should compare calculated shifts with experimental NMR data and refine molecular mechanics parameters iteratively .
Q. How can researchers resolve contradictions between experimental NMR data and computational predictions for this compound conformers?
- Methodological Answer :
- Step 1 : Perform variable-temperature NMR to detect conformational exchange broadening.
- Step 2 : Use molecular dynamics (MD) simulations to identify dominant conformers in solution.
- Step 3 : Apply density functional theory (DFT) with implicit solvent models (e.g., PCM) to calculate shielding tensors for each conformer. Weighted averages of these tensors should align with experimental shifts. Discrepancies >2 ppm may indicate unaccounted solvent effects or incomplete conformational sampling .
Q. What experimental designs are recommended to assess the stability of this compound under extreme pH or oxidative conditions?
- Methodological Answer :
- Controlled degradation studies : Expose samples to pH 2–12 buffers at 25–40°C for 24–72 hours. Monitor degradation kinetics via HPLC-MS.
- Oxidative stress testing : Treat samples with HO (1–5 mM) or UV light. Identify oxidation products (e.g., N-oxides) using high-resolution MS.
- Statistical analysis : Use Arrhenius plots to extrapolate shelf-life under standard storage conditions. Include triplicate runs and negative controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
